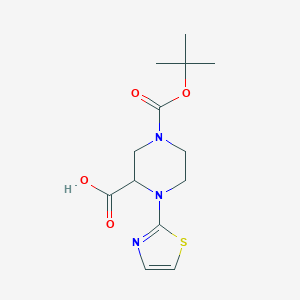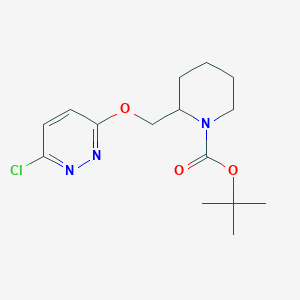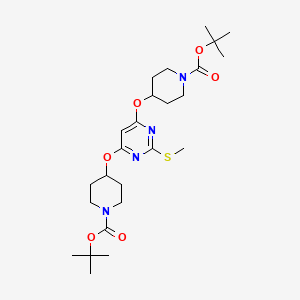
4-(tert-Butoxycarbonyl)-1-(thiazol-2-yl)piperazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butoxycarbonyl)-1-(thiazol-2-yl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a thiazole group and a tert-butoxycarbonyl (Boc) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-1-(thiazol-2-yl)piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine itself as a starting material.
Introduction of the Thiazole Group: The thiazole moiety is introduced via a nucleophilic substitution reaction, where a thiazole derivative reacts with the piperazine ring.
Protection with tert-Butoxycarbonyl Group: The Boc group is introduced to protect the amine functionalities during subsequent reactions. This is usually achieved by reacting the compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the carboxylic acid group, potentially converting them to thiazolidine or alcohol derivatives, respectively.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, thiazolidines.
Substitution Products: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(tert-Butoxycarbonyl)-1-(thiazol-2-yl)piperazine-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its protected amine groups allow for selective reactions, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. Its structural features make it a candidate for probing enzyme activities and receptor binding.
Medicine
In medicinal chemistry, the compound is explored for its potential as a pharmacophore in drug design. The presence of the thiazole ring and the piperazine moiety is significant in the development of drugs targeting central nervous system disorders, infections, and cancer.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butoxycarbonyl)-1-(thiazol-2-yl)piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The thiazole ring can interact with metal ions or aromatic residues in proteins, while the piperazine ring can enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid: Lacks the thiazole ring, making it less versatile in certain reactions.
1-(Thiazol-2-yl)piperazine-2-carboxylic acid: Lacks the Boc protecting group, which can limit its use in selective synthesis.
4-(tert-Butoxycarbonyl)-1-(pyridin-2-yl)piperazine-2-carboxylic acid: Contains a pyridine ring instead of a thiazole ring, which can alter its chemical reactivity and biological activity.
Uniqueness
4-(tert-Butoxycarbonyl)-1-(thiazol-2-yl)piperazine-2-carboxylic acid is unique due to the combination of the Boc protecting group, the thiazole ring, and the piperazine ring. This combination provides a balance of stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(1,3-thiazol-2-yl)piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(19)15-5-6-16(9(8-15)10(17)18)11-14-4-7-21-11/h4,7,9H,5-6,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRUPNGLQUZZBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7897128.png)
![3-[(4-Chloro-6-methyl-pyrimidin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7897132.png)
![4-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7897140.png)
![2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7897147.png)


![2-[(5-Bromo-thiophene-2-sulfonylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7897181.png)



